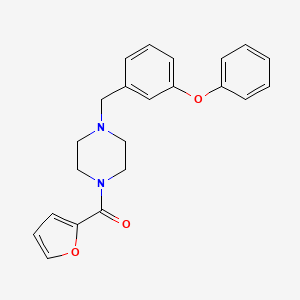![molecular formula C16H18FNO B6634705 [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol](/img/structure/B6634705.png)
[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol, also known as FM-MPH, is a chemical compound that has gained interest in the scientific community due to its potential applications in research.
科学的研究の応用
[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol has been found to have potential applications in scientific research. It has been used as a tool compound to study the dopamine transporter (DAT) and its role in dopamine signaling. [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol has been shown to inhibit the reuptake of dopamine by the DAT, leading to an increase in extracellular dopamine levels. This effect has been observed in vitro and in vivo, making [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol a useful tool for studying dopamine signaling.
作用機序
[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol acts as a potent inhibitor of the DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the DAT, [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol increases the concentration of extracellular dopamine, leading to enhanced dopamine signaling. This effect is similar to that of other stimulant drugs, such as cocaine and amphetamines.
Biochemical and Physiological Effects
The increase in extracellular dopamine levels caused by [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol has been shown to have a number of biochemical and physiological effects. These include increased locomotor activity, enhanced reward-seeking behavior, and improved cognitive function. [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation.
実験室実験の利点と制限
[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol has a number of advantages for lab experiments. Its high potency and selectivity for the DAT make it a useful tool for studying dopamine signaling. Its relatively low toxicity and lack of abuse potential make it a safer alternative to other stimulant drugs, such as cocaine and amphetamines. However, [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
将来の方向性
There are a number of future directions for research involving [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol. One area of interest is the development of new compounds based on the structure of [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol that may have improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the use of [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol as a tool compound for studying other aspects of dopamine signaling, such as the role of other dopamine transporters and receptors. Additionally, [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol may have potential applications in the treatment of neurological and psychiatric disorders, such as Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and addiction.
合成法
[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol can be synthesized through a multi-step process involving the reaction of 4-fluoro-3-methylbenzaldehyde with methylamine, followed by reduction with sodium borohydride and subsequent alkylation with benzyl chloride. The final product is obtained through a reductive amination reaction with formaldehyde and sodium cyanoborohydride.
特性
IUPAC Name |
[4-[[(4-fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-12-8-15(6-7-16(12)17)10-18-9-13-2-4-14(11-19)5-3-13/h2-8,18-19H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNZLZRRQDGRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3-Fluoro-4-methylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6634627.png)
![2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide](/img/structure/B6634644.png)
![4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid](/img/structure/B6634645.png)

![[(3S)-3-hydroxypiperidin-1-yl]-(5-hydroxypyridin-3-yl)methanone](/img/structure/B6634648.png)



![2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B6634671.png)
![[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol](/img/structure/B6634680.png)
![[(3S)-3-hydroxypiperidin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B6634688.png)
![2-[1-(6-Aminopyrimidin-4-yl)piperidin-3-yl]ethanol](/img/structure/B6634693.png)
![N,2-dimethyl-5-[(3-methyloxetan-3-yl)methylamino]benzenesulfonamide](/img/structure/B6634703.png)